3-Bromo-4-(morpholin-4-yl)but-3-en-2-one
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Overview
Description
3-Bromo-4-(morpholin-4-yl)but-3-en-2-one is an organic compound that belongs to the class of brominated enones. This compound features a bromine atom attached to a butenone backbone, with a morpholine ring substituent. It is of interest in organic synthesis due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one can be achieved through a multi-step process. One common method involves the bromination of a suitable precursor, such as 4-(morpholin-4-yl)but-3-en-2-one, followed by purification. The bromination reaction typically uses bromine or a bromine source like N-bromosuccinimide in an appropriate solvent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(morpholin-4-yl)but-3-en-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The enone moiety can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or amines in polar solvents.
Addition: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Addition: β-substituted enones.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
3-Bromo-4-(morpholin-4-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(morpholin-4-yl)but-3-en-2-one depends on its specific application. In chemical reactions, the bromine atom and the enone moiety are key reactive sites. The bromine atom can be displaced by nucleophiles, while the enone can undergo addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(morpholin-4-yl)propionic acid esters: These compounds share the morpholine and bromine substituents but differ in the backbone structure.
4-(Bromomethyl)pyridine: Contains a bromine atom and a nitrogen-containing ring but differs in the overall structure.
3-Phenylprop-2-enoic acid derivatives: Similar in having an enone moiety but differ in the substituents and overall structure.
Uniqueness
3-Bromo-4-(morpholin-4-yl)but-3-en-2-one is unique due to its specific combination of a bromine atom, an enone moiety, and a morpholine ring.
Properties
CAS No. |
114479-13-9 |
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Molecular Formula |
C8H12BrNO2 |
Molecular Weight |
234.09 g/mol |
IUPAC Name |
3-bromo-4-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H12BrNO2/c1-7(11)8(9)6-10-2-4-12-5-3-10/h6H,2-5H2,1H3 |
InChI Key |
BFQIKYRGTXUZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CN1CCOCC1)Br |
Origin of Product |
United States |
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